2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-

Description

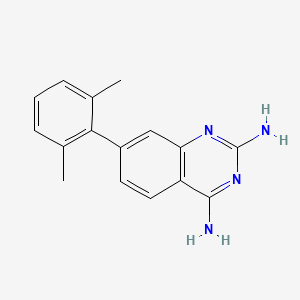

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Structure

3D Structure

Properties

Molecular Formula |

C16H16N4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

7-(2,6-dimethylphenyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C16H16N4/c1-9-4-3-5-10(2)14(9)11-6-7-12-13(8-11)19-16(18)20-15(12)17/h3-8H,1-2H3,(H4,17,18,19,20) |

InChI Key |

NRHOKJXSPMFZCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)C(=NC(=N3)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)-, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods offer different advantages in terms of reaction conditions, yields, and scalability.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves optimizing these synthetic routes to achieve high yields and purity. Techniques such as oxidative cyclization, reagent refluxing, and one-pot synthesis are commonly employed in industrial settings to streamline the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 4 serve as nucleophilic sites, enabling reactions with electrophilic agents. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. This modification enhances lipophilicity, impacting pharmacokinetic properties .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylated compounds, which are intermediates for further functionalization.

Example Reaction Pathway :

Conditions: Reflux in polar aprotic solvents (e.g., DMF) at 60–100°C for 6–12 hours .

Cyclization Reactions

The quinazoline core participates in cyclization to form fused heterocycles. A key method involves:

-

Phosphorus Oxychloride-Mediated Cyclization : Reacting with PCl₅ and POCl₃ at 80–120°C facilitates ring closure, forming tricyclic structures .

Table 1: Cyclization Conditions and Outcomes

| Reagents | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| PCl₅, POCl₃ | 80–120 | Tricyclic quinazoline derivative | 70–85 |

Condensation Reactions

Condensation with aldehydes or ketones forms Schiff bases, which are precursors for anticancer agents:

-

Reaction with Aromatic Aldehydes : Benzaldehyde derivatives condense with the amino groups, yielding imine-linked compounds .

Example :

Conditions: Ethanol, catalytic acetic acid, 12–24 hours reflux .

Electrophilic Aromatic Substitution

Key Observation :

-

Nitration occurs preferentially on the dimethylphenyl ring rather than the quinazoline core due to electronic deactivation .

Reductive Amination

The amino groups participate in reductive amination with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₃CN):

Applications: Enhances binding affinity for enzyme targets like dihydrofolate reductase (DHFR) .

Enzyme-Targeted Modifications

The compound’s derivatives act as DHFR inhibitors, with modifications at the 2- and 4-positions critical for activity:

-

Structure-Activity Relationship (SAR) :

Table 2: Biological Activity of Select Derivatives

| Derivative | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-(4-Methylpiperazinyl) | Human DHFR | 18.2 | |

| 6,7-Dimethoxy | P. carinii DHFR | 2.4 |

Synthetic Methodologies

Key synthesis routes include:

-

Nitrification-Reduction-Cyclization : Starting from o-dimethoxybenzene, sequential nitration, hydrogenation, and cyclohydrolysis yield the quinazoline core .

-

Urea Intermediate Route : Condensation with cyanamide and triphosgene forms urea intermediates, followed by cyclization .

Critical Reaction Parameters :

Stability and Reactivity Trends

Scientific Research Applications

The biological activities of 2,4-quinazolinediamine derivatives are extensive:

- Anticancer Properties : Research indicates that quinazoline derivatives exhibit significant anticancer activity by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, modifications in the quinazoline scaffold can enhance potency against specific kinases involved in cancer progression .

- Anti-inflammatory Effects : Compounds in this class have shown potential as anti-inflammatory agents by inhibiting cytokine secretion and reducing neutrophil infiltration in models of acute lung injury.

- Antimicrobial Activity : Some studies suggest that these compounds may possess antibacterial properties against various pathogens.

Applications in Research and Medicine

The applications of 2,4-quinazolinediamine, 7-(2,6-dimethylphenyl)- span several areas:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential lead structure for developing new anti-inflammatory or anticancer drugs. |

| Agrochemicals | Utilized for its bioactive properties in agricultural applications. |

| Biochemical Research | Studied for its interactions with various enzymes and receptors related to disease mechanisms. |

Case Studies

Several studies have documented the efficacy of quinazoline derivatives:

- Inhibition of Kinases : Research has shown that modifications in the quinazoline scaffold can significantly enhance potency against epidermal growth factor receptor (EGFR) kinases, which are crucial targets in cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how different substitutions affect biological activity. For example, the presence of a dimethylphenyl group at the 7-position has been linked to improved enzyme inhibition compared to other substitutions.

- Antimalarial Activity : Some derivatives have been tested for their effects against malaria parasites, demonstrating potential as effective treatments against drug-resistant strains .

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine

- Quinazoline-2,4-diamine

- 5,6,7,8-Tetrahydro-2,4-quinazolinediamine

Uniqueness

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2,4-Quinazolinediamine, 7-(2,6-dimethylphenyl)- is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in oncology. Quinazolines are known for their ability to modulate various biological pathways and have been explored extensively for their therapeutic applications against cancer and other diseases.

Chemical Structure

The compound features a quinazoline core structure, which is characterized by a fused benzene and pyrimidine ring system. The specific substitution at the 7-position with a 2,6-dimethylphenyl group enhances its biological activity through interactions with target proteins.

Biological Activity Overview

Research indicates that 2,4-quinazolinediamine derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The compound's mechanism of action primarily involves the inhibition of specific kinases that play crucial roles in cell growth and survival.

- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of tyrosine kinases. The inhibition of these enzymes disrupts signaling pathways that are frequently dysregulated in cancer cells.

- Induction of Apoptosis : Compounds in this class can trigger programmed cell death in neoplastic cells, contributing to their anti-cancer properties.

- Tubulin Polymerization Inhibition : Some studies suggest that quinazoline derivatives may interfere with microtubule dynamics, further contributing to their cytotoxic effects.

Synthesis and Evaluation

A recent study synthesized several 2-substituted quinazolines, including derivatives like 2,4-quinazolinediamine, 7-(2,6-dimethylphenyl)-. These compounds were evaluated for their anti-proliferative activity against nine different cancer cell lines and screened against a panel of 109 kinases.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line A | Cell Line B | Cell Line C | IC50 (µM) |

|---|---|---|---|---|

| 17 | Moderate | High | Low | 5.0 |

| 21 | Low | Moderate | Moderate | 10.0 |

| 25 | High | High | Moderate | 3.5 |

Kinase Targeting

The study highlighted the binding affinity of compound 17 to various kinases using Differential Scanning Fluorimetry (DSF), demonstrating significant temperature shifts indicative of strong binding interactions.

Table 2: Kinase Binding Affinity

| Kinase | ΔTm (°C) | Compound |

|---|---|---|

| DAPK3 | 4.1 | 17 |

| MST3 | 3.0 | 17 |

| DYRK1A | 5.0 | 17 |

| GSG2 | 3.0 | 32 |

Case Studies

- Case Study on Compound Efficacy : In a comparative study involving multiple quinazoline derivatives, compound 17 demonstrated superior anti-proliferative activity across several tested cancer cell lines when compared to other analogs.

- Clinical Relevance : The findings suggest that modifications in the side chain can significantly alter the potency and selectivity of quinazoline derivatives against specific cancer types.

Q & A

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.